Benzo[a]pyrene-7,8-dione Benzo[a]pyrene-7,8-dione
Brand Name: Vulcanchem
CAS No.: 65199-11-3
VCID: VC0196088
InChI: InChI=1S/C20H10O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10H
SMILES: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=O)C5=O)C=C2
Molecular Formula: C20H10O2
Molecular Weight: 282.3 g/mol

Benzo[a]pyrene-7,8-dione

CAS No.: 65199-11-3

VCID: VC0196088

Molecular Formula: C20H10O2

Molecular Weight: 282.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Benzo[a]pyrene-7,8-dione - 65199-11-3

Description

Benzo[a]pyrene-7,8-dione is an orthoquinone that results from the oxidation of benzo[a]pyrene-cis-7,8-dihydrodiol . It is a metabolite of benzo[a]pyrene, a widespread carcinogen, and is known for its roles as a xenobiotic metabolite and a genotoxin . Benzo[a]pyrene-7,8-dione can also be referred to as benzo(a)pyrene-7,8-dione, benzo[a]pyrene-7,8-quinone, or BaP-7,8-dione . This compound has a molecular weight of 282.3 g/mol and its molecular formula is C20H10O2 .

As a carcinogenic metabolite, benzo[a]pyrene-7,8-dione (BPQ) is formed through the activation of benzo[a]pyrene (B[a]P), an environmental toxic substance . Research indicates that BPQ can form covalently bonded adducts with DNA . Additional identifiers for benzo[a]pyrene-7,8-dione include CAS number 65199-11-3 and ChEBI ID CHEBI:87752 .

Staying current with the latest developments is crucial for research assistants, and keeping up with industry publications, attending conferences, and following experts are key strategies . Research experience and skills, along with the ability to analyze data and develop research protocols, are essential in the field .

CAS No. 65199-11-3
Product Name Benzo[a]pyrene-7,8-dione
Molecular Formula C20H10O2
Molecular Weight 282.3 g/mol
IUPAC Name benzo[a]pyrene-7,8-dione
Standard InChI InChI=1S/C20H10O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10H
Standard InChIKey CRYMJHJFLJAFNU-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=O)C5=O)C=C2
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=O)C5=O)C=C2
Purity > 95%
Synonyms 7,8-Benzo[a]pyrenequinone; 7,8-Dihydrobenzo[a]pyrene-7,8-dione; Benzo[a]pyrene-7,8-quinone
PubChem Compound 105020
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator